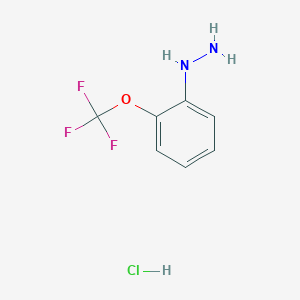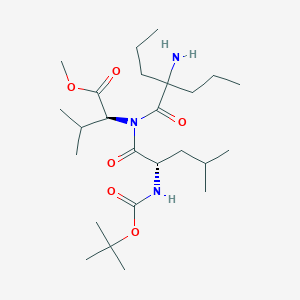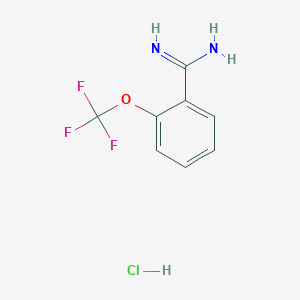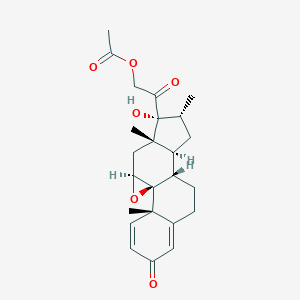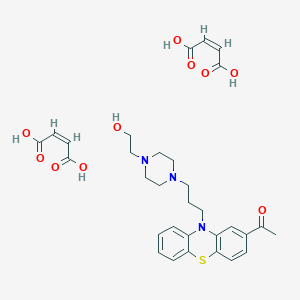![molecular formula C22H26O6 B142525 [4-[4-(4-Acetyloxyphenyl)-3,4-dihydroxyhexan-3-yl]phenyl] acetate CAS No. 113136-37-1](/img/structure/B142525.png)
[4-[4-(4-Acetyloxyphenyl)-3,4-dihydroxyhexan-3-yl]phenyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “[4-[4-(4-Acetyloxyphenyl)-3,4-dihydroxyhexan-3-yl]phenyl] acetate” appears to be a complex organic molecule that may be synthesized through multi-step organic reactions involving acetylation and protection of hydroxyl groups. While the specific molecule is not directly mentioned in the provided papers, the synthesis and reactions of similar compounds are discussed, which can provide insights into the possible synthetic routes and chemical behavior of the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves the protection of hydroxyl groups to prevent unwanted side reactions. The paper titled "(2-Nitrophenyl)acetyl: a new, selectively removable hydroxyl protecting group" discusses a new protecting group, (2-nitrophenyl)acetyl (NPAc), which can be used for the protection of hydroxyl functions. This group can be selectively removed without affecting other common protecting groups, suggesting a potential strategy for the stepwise synthesis of the target compound.
Additionally, the paper "1-phenylprop-2-ynyl acetate: a useful building block for the stereoselective construction of polyhydroxylated chains" describes the use of 1-phenylprop-2-ynyl acetate as a building block for creating polyhydroxylated chains. This method involves stereoselective addition to aldehydes and a [3,3]-sigmatropic rearrangement, which could be relevant for constructing the hexan-3-yl chain in the target molecule.
Molecular Structure Analysis
The molecular structure of the target compound suggests the presence of phenyl rings, acetoxy groups, and a polyhydroxylated chain. The synthesis of similar structures is reported in "Synthesis of Acetyl and Iodo Derivatives of 4-Hydroxy-6-phenyl-6H-pyrano[3,2-c]pyridine-2,5-diones and 4-Hydroxy-1-phenylpyridin-2(1H)-ones" , where acetylation is performed using acetic acid and polyphosphoric acid. This method could potentially be adapted for the acetylation steps in the synthesis of the target compound.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the target compound would likely include acetylation, protection and deprotection of hydroxyl groups, and possibly halogenation or other functional group transformations. The papers provided discuss various reactions such as the selective removal of the NPAc protecting group , the transformation of alkynyl acetates , and the acetylation and iodination of phenyl-substituted compounds . These reactions could be part of the synthetic pathway for the target molecule.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. For example, the stability of esters under common carbohydrate transformations , the regio- and stereoselectivity of certain rearrangements , and the yields and conditions for acetylation and iodination reactions provide valuable information on the stability and reactivity of the target compound. These properties are crucial for understanding the behavior of the compound during synthesis and its potential applications.
科学的研究の応用
Synthesis and Chemical Characterization
- Novel Derivatives Synthesis: Novel p-hydroxycinnamic acid amides have been synthesized, and their interactions with bovine serum albumin were investigated, demonstrating the potential for such compounds in studying protein-binding dynamics (Meng et al., 2012).
- Conducting Polymers: Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester and its polymers were synthesized, exploring their applications in electronics due to their conducting properties (Bingöl et al., 2005).
Biological Activity and Pharmacological Potential
- Antioxidant Activity: Geranylated phenolic constituents from Artocarpus nobilis fruits were identified, some of which showed strong antioxidant activity, indicating the therapeutic potential of phenolic derivatives (Jayasinghe et al., 2006).
- Electroactive Polymer Synthesis: The synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol and its oxidative polymerization were explored for their potential in creating electroactive materials (Kaya & Aydın, 2012).
Chemical Interactions and Molecular Docking
- Molecular Docking Studies: Novel 4-hydroxy-3-(naphthalen-1-ylmethyl)thiophen-2(5H)-ones were synthesized and evaluated as tyrosyl-tRNA synthetase inhibitors, highlighting the role of molecular docking in identifying potential antibacterial agents (Sun et al., 2014).
特性
IUPAC Name |
[4-[4-(4-acetyloxyphenyl)-3,4-dihydroxyhexan-3-yl]phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-5-21(25,17-7-11-19(12-8-17)27-15(3)23)22(26,6-2)18-9-13-20(14-10-18)28-16(4)24/h7-14,25-26H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULPQTSAZXYMSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC(=O)C)(C(CC)(C2=CC=C(C=C2)OC(=O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[4-(4-Acetyloxyphenyl)-3,4-dihydroxyhexan-3-yl]phenyl] acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

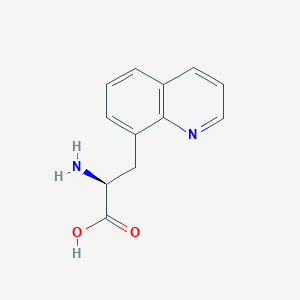
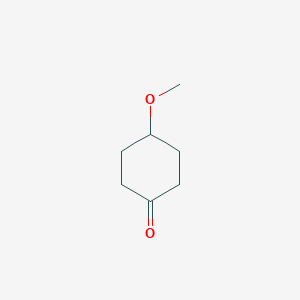
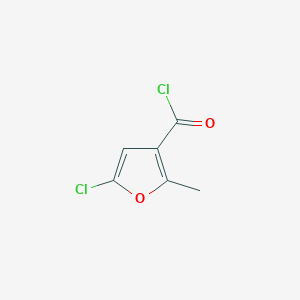
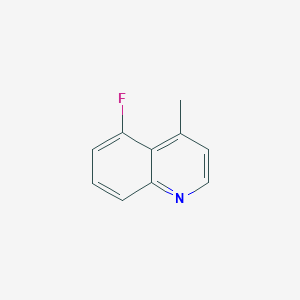
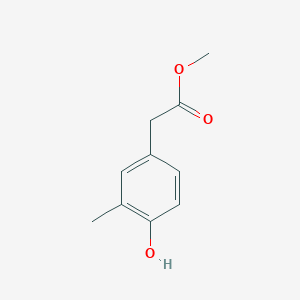
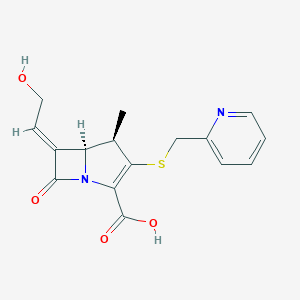
![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-methoxy-](/img/structure/B142456.png)
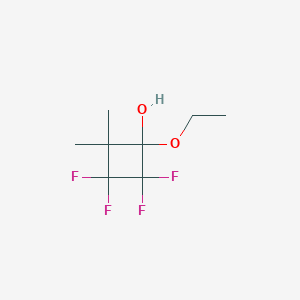
![(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B142462.png)
